molecular formula C9H8O4 B184175 2-(Methoxycarbonyl)benzoic acid CAS No. 4376-18-5

2-(Methoxycarbonyl)benzoic acid

Cat. No. B184175
Key on ui cas rn: 4376-18-5
M. Wt: 180.16 g/mol
InChI Key: FNJSWIPFHMKRAT-UHFFFAOYSA-N
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Patent
US04386201

Procedure details

Methanol (300 ml) was added in a single portion to 148 g (1.00 mole) of phthalic anhydride and the resulting suspension was stirred and heated at reflux for 36 hours; solution occurred during heating. The solvent was removed and the product was recrystallized from a mixture of ethyl acetate and hexane to afford 114.6 g of the title compound (Lit. Beilstein, 9,797-mp 82.5°, 84°).
Quantity
148 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:11])[O:6][C:4](=[O:5])[C:3]2=[CH:7][CH:8]=[CH:9][CH:10]=[C:2]12.[CH3:12][OH:13]>>[C:4]([O:13][CH3:12])(=[O:5])[C:3]1[C:2](=[CH:10][CH:9]=[CH:8][CH:7]=1)[C:1]([OH:6])=[O:11]

Inputs

Step One
Name
Quantity
148 g
Type
reactant
Smiles
C1(C=2C(C(=O)O1)=CC=CC2)=O
Name
Quantity
300 mL
Type
reactant
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
the resulting suspension was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 36 hours
Duration
36 h
TEMPERATURE
Type
TEMPERATURE
Details
during heating
CUSTOM
Type
CUSTOM
Details
The solvent was removed
CUSTOM
Type
CUSTOM
Details
the product was recrystallized from a mixture of ethyl acetate and hexane

Outcomes

Product
Name
Type
product
Smiles
C(C=1C(C(=O)O)=CC=CC1)(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 114.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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